![molecular formula C16H18BrNO2 B5640112 (5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine CAS No. 355382-43-3](/img/structure/B5640112.png)
(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine" involves the reaction of specific bromo-methoxy compounds with amines. For instance, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines is described, highlighting a method that furnishes high yields up to 98% (Aquino et al., 2015). This approach underlines the efficiency and environmental friendliness of the synthesis process.
Molecular Structure Analysis
The molecular structure of compounds closely related to "(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine" has been elucidated through crystallographic studies. Zhu and Qiu (2011) synthesized two Schiff bases and determined their crystal structures, showcasing the compounds' configurations and intermolecular interactions, which are crucial for understanding the molecular architecture and potential reactivity patterns (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds include interactions such as intermolecular hydrogen bonding and Br···O interactions, forming chain structures that are significant for the compound's stability and potential applications. The study by Zhu and Qiu (2011) on Schiff bases derived from 5-bromo-3-methoxysalicylaldehyde presents an example of these chemical properties and reactions, highlighting the structural features that influence the compound's behavior (Zhu & Qiu, 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are often determined by the compound's molecular structure and intermolecular forces. However, specific data on "(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine" were not directly found in the available literature, suggesting a potential area for further research.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for understanding the compound's applications and behavior in different environments. For example, the reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one towards primary aliphatic amines, leading to highly functionalized pyrroles, provides insight into the compound's chemical behavior and potential for synthesis of novel derivatives (Zanatta et al., 2021).
properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-19-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)20-2/h3-9,18H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXHTINNJDZLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353364 |
Source
|
Record name | 1-(5-Bromo-2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2-methoxyphenyl)methyl][(4-methoxyphenyl)methyl]amine | |
CAS RN |
355382-43-3 |
Source
|
Record name | 1-(5-Bromo-2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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